molecular formula C13H18IN B14143047 n-(2-Iodobenzyl)cyclohexanamine CAS No. 62142-04-5

n-(2-Iodobenzyl)cyclohexanamine

Cat. No.: B14143047
CAS No.: 62142-04-5
M. Wt: 315.19 g/mol
InChI Key: FJIUFGQFCLZJOQ-UHFFFAOYSA-N
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Description

N-(2-Iodobenzyl)cyclohexanamine is an organic compound with the molecular formula C13H18IN It consists of a cyclohexanamine moiety attached to a 2-iodobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodobenzyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2-iodobenzyl chloride. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is performed under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodobenzyl)cyclohexanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Iodobenzyl)cyclohexanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Iodobenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylcyclohexanamine
  • N-(2-Bromobenzyl)cyclohexanamine
  • N-(2-Chlorobenzyl)cyclohexanamine

Uniqueness

N-(2-Iodobenzyl)cyclohexanamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine or chlorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62142-04-5

Molecular Formula

C13H18IN

Molecular Weight

315.19 g/mol

IUPAC Name

N-[(2-iodophenyl)methyl]cyclohexanamine

InChI

InChI=1S/C13H18IN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2

InChI Key

FJIUFGQFCLZJOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2I

Origin of Product

United States

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